N-Succinimidyloxycarbonylundecyl Methanethiosulfonate N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Brand Name: Vulcanchem
CAS No.: 887407-54-7
VCID: VC20759506
InChI: InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3
SMILES: CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C17H29NO6S2
Molecular Weight: 407.5 g/mol

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

CAS No.: 887407-54-7

Cat. No.: VC20759506

Molecular Formula: C17H29NO6S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate - 887407-54-7

CAS No. 887407-54-7
Molecular Formula C17H29NO6S2
Molecular Weight 407.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate
Standard InChI InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3
Standard InChI Key WPLAJWFTRJGENW-UHFFFAOYSA-N
SMILES CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Canonical SMILES CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is a heterobifunctional crosslinking reagent widely used in biochemical research for conjugating biomolecules. This compound facilitates targeted modifications of proteins, nucleic acids, and other macromolecules through its amine- and sulfhydryl-reactive groups. Below is a comprehensive analysis of its chemical properties, applications, and commercial availability.

Physical and Chemical Properties

PropertyValueSource
Melting Point74–76°C
SolubilityChloroform, DMSO
Storage ConditionsHygroscopic; store under inert atmosphere at 2–8°C
StabilityMoisture-sensitive; desiccate

Applications in Research

Protein Modification

  • Cysteine-Specific Labeling: The MTS group forms disulfide bonds with cysteine residues, enabling site-specific modifications .

  • Antibody-Drug Conjugates (ADCs): Used as a non-cleavable linker in ADC synthesis to enhance stability .

Membrane Protein Studies

  • ENT1 Transporter Analysis: Methanethiosulfonate reagents like this compound have been employed to study cysteine accessibility in equilibrative nucleoside transporters (ENT1), aiding in mapping functional domains .

VendorCatalog NumberPack SizePriceAvailability
Fine TechnologyFT-06747221 gN/ABulk quantities
Santa Cruz Biotechnologysc-21228610 mg$360.00In stock

Research Case Study

A 2011 study utilized methanethiosulfonate derivatives to investigate cysteine residues in the ENT1 transporter. Mutation of Cys222 eliminated the effect of methyl methanethiosulfonate (MMTS) on inhibitor binding, highlighting the role of specific cysteines in transporter function . While this study focused on shorter-chain analogs, the principles apply to undecyl variants for tailored applications.

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